

# Application Note: Comprehensive Characterization of 2-Bromo-4-hydroxynicotinic Acid

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## Compound of Interest

Compound Name: 2-Bromo-4-hydroxynicotinic acid

Cat. No.: B1519919

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## Introduction

**2-Bromo-4-hydroxynicotinic acid**, a substituted pyridine carboxylic acid, is a valuable building block in medicinal chemistry and drug discovery.<sup>[1]</sup> Its structural features, including a bromine atom, a hydroxyl group, and a carboxylic acid on a pyridine ring, offer multiple points for chemical modification, making it a versatile intermediate in the synthesis of novel pharmaceutical agents.<sup>[2][3][4][5]</sup> The precise characterization of its identity, purity, and physicochemical properties is paramount to ensure the quality, safety, and efficacy of downstream products. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of **2-Bromo-4-hydroxynicotinic acid**, intended for researchers, scientists, and professionals in drug development.

The molecular formula of **2-Bromo-4-hydroxynicotinic acid** is  $C_6H_4BrNO_3$ , and its molecular weight is 218.00 g/mol.<sup>[6]</sup> Given its structure, the molecule can exist in tautomeric forms, which may influence its physical and chemical properties.<sup>[1][7]</sup> A rigorous analytical workflow is therefore essential to control its quality attributes.

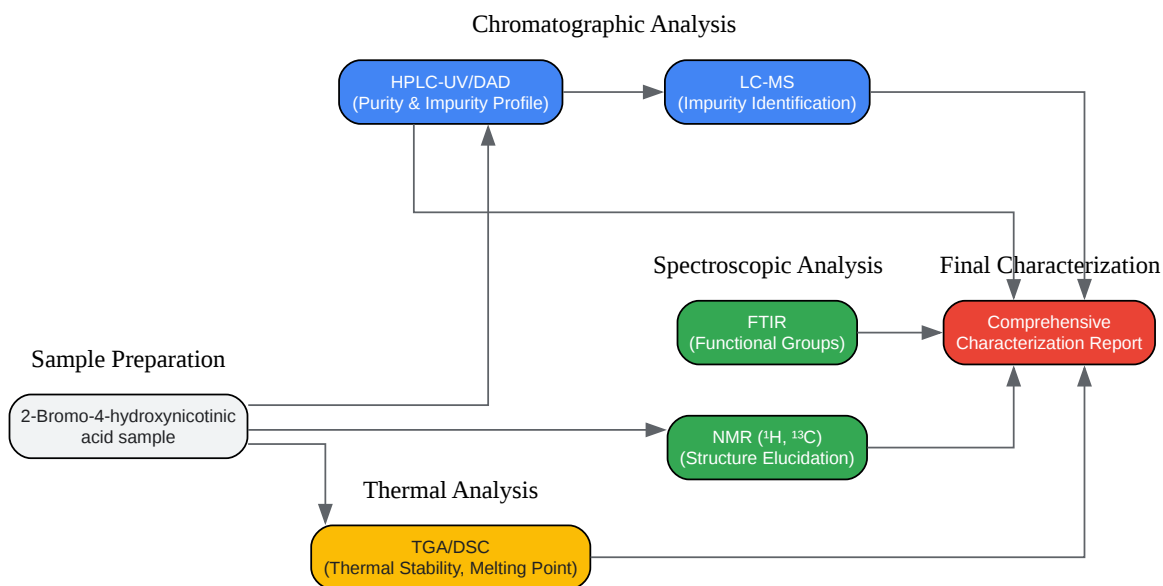
## Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-4-hydroxynicotinic acid** is presented in the table below.

| Property          | Value   | Source |
|-------------------|---|--------|
| CAS Number        | 1150561-81-1                                    | [2]    |
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> BrNO <sub>3</sub> | [6]    |
| Molecular Weight  | 218.00 g/mol                                    | [6]    |
| Appearance        | Solid   |        |

## Analytical Workflow for Characterization

A multi-faceted analytical approach is recommended to fully characterize **2-Bromo-4-hydroxynicotinic acid**. This workflow integrates chromatographic techniques for purity and impurity profiling with spectroscopic methods for structural elucidation and thermal analysis for physical property assessment.



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Caption: Integrated analytical workflow for the characterization of **2-Bromo-4-hydroxynicotinic acid**.

## High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[8] A robust reversed-phase HPLC (RP-HPLC) method with UV/Diode-Array Detection (DAD) is proposed for the quantitative analysis of **2-Bromo-4-hydroxynicotinic acid** and the detection of any process-related impurities or degradation products.

### Rationale for Method Development

The presence of a pyridine ring and a carboxylic acid group suggests that the retention of **2-Bromo-4-hydroxynicotinic acid** will be pH-dependent. An acidic mobile phase is chosen to suppress the ionization of the carboxylic acid, leading to better peak shape and retention on a C18 column. Acetonitrile is a common organic modifier that provides good peak resolution for a wide range of compounds.[9]

### Proposed HPLC Method Protocol

| Parameter          | Recommended Condition  |
|--------------------|--|
| Column             | C18, 250 mm x 4.6 mm, 5 $\mu$ m                              |
| Mobile Phase A     | 0.1% Phosphoric Acid in Water                                |
| Mobile Phase B     | Acetonitrile   |
| Gradient           | 5% B to 95% B over 20 minutes                                |
| Flow Rate          | 1.0 mL/min   |
| Column Temperature | 30 °C  |
| Detection          | UV at 230 nm and 280 nm                                      |
| Injection Volume   | 10 $\mu$ L   |
| Sample Preparation | Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. |

## System Suitability

Before sample analysis, the HPLC system should be equilibrated, and system suitability must be verified according to ICH Q2(R1) guidelines. This includes replicate injections of a standard solution to check for consistency in retention time, peak area, and theoretical plates.

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For the identification of unknown impurities detected by HPLC, coupling the liquid chromatograph to a mass spectrometer is a powerful technique.[8] LC-MS provides molecular weight information of the impurities, which is crucial for their structural elucidation.

## Protocol for LC-MS Analysis

The same chromatographic conditions as the HPLC method can be employed. For MS-compatibility, the phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid (0.1%).[10]

| Parameter              | Recommended Condition                                |
|------------------------|--|
| Ionization Mode        | Electrospray Ionization (ESI), Positive and Negative |
| Mass Analyzer          | Quadrupole or Time-of-Flight (TOF)                   |
| Scan Range             | m/z 100 - 1000                                       |
| Capillary Voltage      | 3.5 kV   |
| Drying Gas Flow        | 10 L/min   |
| Drying Gas Temperature | 350 °C   |

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR should be performed.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum will provide information on the number of different types of protons and their connectivity. For **2-Bromo-4-hydroxynicotinic acid**, one would expect signals for the two aromatic protons on the pyridine ring and exchangeable protons from the hydroxyl and carboxylic acid groups.

### $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

## Proposed NMR Protocol

| Parameter  | Recommended Condition  |
|------------|--|
| Solvent    | Deuterated Dimethyl Sulfoxide (DMSO-d <sub>6</sub> ) or Deuterated Methanol (CD <sub>3</sub> OD) |
| Instrument | 400 MHz or higher  |
| Techniques | <sup>1</sup> H, <sup>13</sup> C, COSY, HSQC, HMBC for full characterization                      |

## Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[\[11\]](#)

### Expected Vibrational Bands

- O-H stretch (carboxylic acid): Broad band around 3000 cm<sup>-1</sup>
- O-H stretch (phenol): Around 3400-3200 cm<sup>-1</sup>
- C=O stretch (carboxylic acid): Around 1700 cm<sup>-1</sup>
- C=C and C=N stretches (aromatic ring): Around 1600-1450 cm<sup>-1</sup>
- C-Br stretch: In the fingerprint region below 1000 cm<sup>-1</sup>

### FTIR Protocol

| Parameter      | Recommended Condition              |
|----------------|------------------------------------|
| Technique      | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000 - 400 cm <sup>-1</sup>        |
| Resolution     | 4 cm <sup>-1</sup>                 |
| Scans          | 32                                 |

## Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and presence of solvates or hydrates.<sup>[7]</sup>  
<sup>[12]</sup>

### TGA Protocol

TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the presence of residual solvents or water.

| Parameter         | Recommended Condition |
|-------------------|-----------------------|
| Heating Rate      | 10 °C/min             |
| Temperature Range | 25 °C to 400 °C       |
| Atmosphere        | Nitrogen              |

### DSC Protocol

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and other thermal transitions.

| Parameter         | Recommended Condition |
|-------------------|-----------------------|
| Heating Rate      | 10 °C/min             |
| Temperature Range | 25 °C to 300 °C       |
| Atmosphere        | Nitrogen              |

## Data Interpretation and Reporting

The data from each analytical technique should be integrated to build a comprehensive profile of the **2-Bromo-4-hydroxynicotinic acid** sample. The final report should include:

- Identity Confirmation: Based on NMR, MS, and FTIR data.

- Purity Assessment: Quantitative purity value from the validated HPLC method.
- Impurity Profile: A list of all detected impurities with their relative concentrations and, where possible, their proposed structures based on LC-MS data.
- Physicochemical Properties: Melting point and thermal stability from TGA/DSC.

## Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of **2-Bromo-4-hydroxynicotinic acid**. Adherence to these protocols will ensure a thorough understanding of the material's quality, which is critical for its successful application in research and development. While these methods are based on established principles, optimization may be required depending on the specific instrumentation and sample matrix.

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